1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

货号 B180065

CAS 编号:

186347-67-1

分子量: 198.17 g/mol

InChI 键: BYUXTEWDOBYESO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H8F2O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reduction of a keto group to yield 2-chloro-1-(3,4-difluorophenyl)ethanol, which is then reacted with triethylphosphoacetate in the presence of sodium hydride in toluene to produce trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate . Another method involves an enzymatic process that simplifies the original process operation and reduces the safety risk .Molecular Structure Analysis

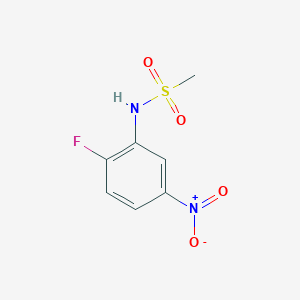

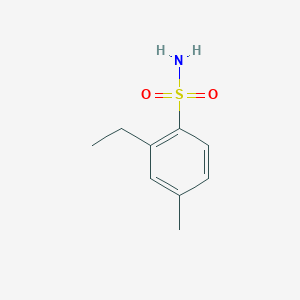

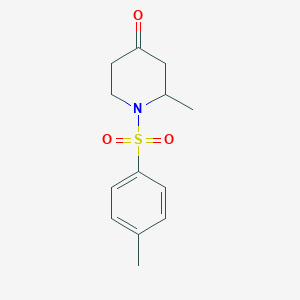

The molecular structure of “1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a 3,4-difluorophenyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.17 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 198.04923582 g/mol . It has a topological polar surface area of 37.3 Ų .科学研究应用

Biotechnologically Relevant Enzymes and Proteins

- Application Summary: The compound is used in the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol (S-CFPL), an intermediate for the drug ticagrelor . This process is an alternative to chemical approaches, offering excellent chemo-, regio-, and enantio-selectivity, high productivity, and eco-friendliness .

- Methods of Application: The process involves the use of ketoreductases from Chryseobacterium sp. CA49. Single mutations of ketoreductase ChKRED20 were found to significantly increase activity. The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times that of the wild-type .

- Results: The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 hours, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .

Preparation of Cell Penetrant Legumain Inhibitor

- Application Summary: This compound is used in the preparation of a potent cell penetrant Legumain inhibitor . Legumain is a type of protease, an enzyme that breaks down proteins, and inhibitors of this enzyme have potential applications in cancer therapy .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical synthesis in a laboratory setting .

- Results: The results or outcomes of this application are not specified in the source .

Synthesis of trans-(1ft,2ft)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide

- Application Summary: The compound is used in the synthesis of trans-(1ft,2ft)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide . This compound could potentially be used in the development of pharmaceuticals .

- Methods of Application: The carboxylic acid is converted to trans-(1ft,2ft)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide using aqueous hydroxylamine solution. This is then mixed with pyridine and acetic anhydride .

- Results: The results or outcomes of this application are not specified in the source .

Preparation of Dichloro (p- cymene)ruthenium (II) Dimer

- Application Summary: This compound is used in the preparation of dichloro (p- cymene)ruthenium (II) dimer . This compound could potentially be used in the development of pharmaceuticals .

- Methods of Application: The obtained intermediate is then added to dichloro (p- cymene)ruthenium (II) dimer and (S,S)-2,6-bis (4-isopropyl-2-oxazolin-2-yl)pyridine, which is followed by addition of ethyl diazoacetate to yield ethyl trans-^ fl,2fl)-2- (3,4-difluorophenyl)-1 - cyclopropane-carboxylate, which is converted to trans-^ fl,2/7)-2- (3,4-difluorophenyl)-1 - cyclopropane-carboxylic acid by hydrolysis in the presence of sodium hydroxide and methanol .

- Results: The results or outcomes of this application are not specified in the source .

安全和危害

未来方向

属性

IUPAC Name |

1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXTEWDOBYESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235318 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

CAS RN |

186347-67-1 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186347-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)